Cas no 2171436-60-3 (3-cyclopropyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid)

3-cyclopropyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-cyclopropyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid
- 2171436-60-3
- EN300-1500453
- 3-cyclopropyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid
-
- インチ: 1S/C27H32N2O5/c1-16(2)24(25(32)29-27(3,14-23(30)31)17-12-13-17)28-26(33)34-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22,24H,12-15H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t24-,27?/m0/s1
- InChIKey: UJYVLCVSHRUNOT-BXXZMZEQSA-N
- ほほえんだ: OC(CC(C)(C1CC1)NC([C@H](C(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- せいみつぶんしりょう: 464.23112213g/mol
- どういたいしつりょう: 464.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 10
- 複雑さ: 744
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 105Ų
3-cyclopropyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1500453-5000mg |
3-cyclopropyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |
2171436-60-3 | 5000mg |
$2650.0 | 2023-09-27 | ||
Enamine | EN300-1500453-100mg |
3-cyclopropyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |
2171436-60-3 | 100mg |
$804.0 | 2023-09-27 | ||
Enamine | EN300-1500453-250mg |
3-cyclopropyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |
2171436-60-3 | 250mg |
$840.0 | 2023-09-27 | ||
Enamine | EN300-1500453-2.5g |
3-cyclopropyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |
2171436-60-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1500453-10000mg |
3-cyclopropyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |
2171436-60-3 | 10000mg |
$3929.0 | 2023-09-27 | ||
Enamine | EN300-1500453-0.1g |
3-cyclopropyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |
2171436-60-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1500453-0.5g |
3-cyclopropyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |
2171436-60-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1500453-0.05g |
3-cyclopropyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |
2171436-60-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1500453-2500mg |
3-cyclopropyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |
2171436-60-3 | 2500mg |
$1791.0 | 2023-09-27 | ||
Enamine | EN300-1500453-10.0g |
3-cyclopropyl-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |
2171436-60-3 | 10g |
$14487.0 | 2023-06-05 |
3-cyclopropyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid 関連文献
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
Related Articles
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
3-cyclopropyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acidに関する追加情報
3-Cyclopropyl-3-(2S)-2-{(9H-Fluoren-9-yl)methoxycarbonyl}Amino)-3-Methylbutanamidobutanoic Acid (CAS No. 2171436-60-3)
The compound 3-cyclopropyl-3-(2S)-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid, with CAS number 2171436-60-3, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and biotechnology. This compound is characterized by its complex structure, which includes a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a chiral center at the (2S) configuration. The presence of these functional groups makes it a valuable substrate for peptide synthesis and drug development.
Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging cutting-edge methodologies such as microwave-assisted synthesis and stereo-selective catalysis. The Fmoc group, a widely used protecting group in solid-phase peptide synthesis (SPPS), plays a critical role in ensuring the stability and specificity of the molecule during synthesis. This has been extensively studied in recent research, where the use of Fmoc protection has been optimized to enhance yield and purity in large-scale production.
The cyclopropyl moiety within the structure contributes to the compound's unique physical and chemical properties. Cyclopropane rings are known for their strain-induced reactivity, which can be harnessed to design molecules with enhanced bioactivity. Recent studies have explored the influence of cyclopropane rings on pharmacokinetic profiles, revealing improved membrane permeability and metabolic stability compared to their non-cyclic counterparts.
The (2S) configuration at the chiral center is another critical feature of this compound. Stereochemistry plays a pivotal role in determining the biological activity of molecules, particularly in drug design. The enantiomeric excess (ee) of this compound has been rigorously controlled through asymmetric synthesis techniques, ensuring high optical purity. This aspect has been highlighted in recent publications focusing on enantioselective catalysis and its applications in medicinal chemistry.
In terms of applications, 3-cyclopropyl-3-(2S)-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid has shown promise as a precursor for peptide-based drugs targeting various therapeutic areas. Its ability to serve as a building block for more complex molecules makes it an invaluable asset in combinatorial chemistry libraries. Recent research has demonstrated its utility in designing inhibitors for proteolytic enzymes, such as caspases and matrix metalloproteinases (MMPs), which are implicated in diseases like cancer and neurodegenerative disorders.
Moreover, the integration of this compound into drug delivery systems has been explored to enhance bioavailability and reduce systemic toxicity. Nanoparticle encapsulation and lipid-based formulations have been tested with this compound, showing improved pharmacokinetic parameters in preclinical models. These findings underscore its potential as a versatile tool in both academic research and industrial drug development.
From an analytical standpoint, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the structure and purity of this compound. High-resolution mass spectrometry (HRMS) has been particularly instrumental in verifying the molecular formula and detecting impurities at trace levels.
In conclusion, 3-cyclopropyl-3-(2S)-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid represents a significant advancement in organic synthesis and drug discovery. Its unique structural features, combined with recent breakthroughs in synthetic methodology and analytical characterization, position it as a key player in the development of novel therapeutic agents. As research continues to uncover its full potential, this compound is expected to contribute significantly to the advancement of personalized medicine and precision healthcare.
2171436-60-3 (3-cyclopropyl-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid) 関連製品
- 920395-21-7(N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-(pyridin-3-yl)methylbenzamide)
- 1806967-30-5(3-Amino-4-bromo-5-(trifluoromethoxy)benzyl chloride)
- 1017321-35-5(1-(2,4-dimethoxyphenyl)methylcyclopropan-1-amine)
- 220705-67-9(1-Formyl-1-(triisopropylsilyloxy)cyclopropane)
- 2408761-23-7(1H-Indole-1-carboxylic acid, 4-formyl-5-hydroxy-7-methyl-, 1,1-dimethylethyl ester)
- 1042635-65-3(5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2171677-26-0(2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid)
- 2137740-91-9(1-Propanone, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-2-chloro-)
- 1807025-86-0(5-Chloro-2-cyano-4-(difluoromethyl)-3-(trifluoromethyl)pyridine)
- 2034596-84-2(N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide)




